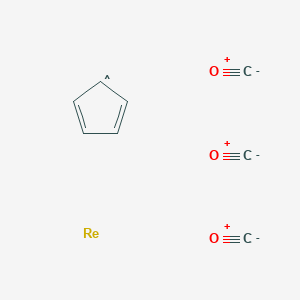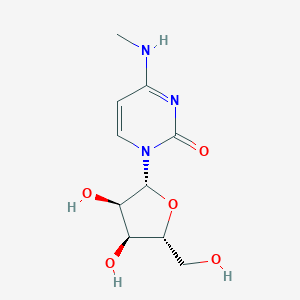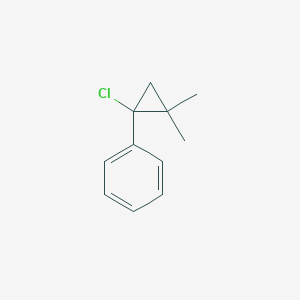
(1-Chloro-2,2-dimethylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2,2-dimethylcyclopropyl)benzene is a chemical compound that belongs to the family of cyclopropyl benzene derivatives. It is also known as chlorocyclopropyltoluene. This compound has gained attention in scientific research due to its potential use as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (1-Chloro-2,2-dimethylcyclopropyl)benzene is not well understood. However, it is believed that this compound can undergo various chemical reactions, such as nucleophilic substitution and addition reactions. These reactions can lead to the formation of various derivatives of cyclopropyl benzene.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (1-Chloro-2,2-dimethylcyclopropyl)benzene. However, it is known that this compound can interact with biological molecules, such as proteins and enzymes. This interaction can lead to the formation of covalent bonds between the compound and the biological molecule, which can alter the biological activity of the molecule.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Chloro-2,2-dimethylcyclopropyl)benzene in lab experiments include its moderate yield and potential use as a building block in organic synthesis. However, the limitations of using this compound include its moderate purity and limited information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on (1-Chloro-2,2-dimethylcyclopropyl)benzene. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of new synthetic methods for the preparation of (1-Chloro-2,2-dimethylcyclopropyl)benzene and its derivatives.
3. Investigation of the potential applications of (1-Chloro-2,2-dimethylcyclopropyl)benzene and its derivatives in the field of medicinal chemistry and material science.
4. Investigation of the biochemical and physiological effects of (1-Chloro-2,2-dimethylcyclopropyl)benzene and its derivatives on biological molecules.
5. Development of new purification techniques for improving the purity of (1-Chloro-2,2-dimethylcyclopropyl)benzene.
Conclusion:
In conclusion, (1-Chloro-2,2-dimethylcyclopropyl)benzene is a chemical compound that has potential applications in the field of organic synthesis. The synthesis of this compound involves the reaction of chlorocyclopropane with toluene in the presence of a catalyst. This compound can undergo various chemical reactions, such as nucleophilic substitution and addition reactions, which can lead to the formation of various derivatives of cyclopropyl benzene. Further research is needed to investigate the mechanism of action, potential applications, and biochemical and physiological effects of (1-Chloro-2,2-dimethylcyclopropyl)benzene and its derivatives.
Méthodes De Synthèse
The synthesis of (1-Chloro-2,2-dimethylcyclopropyl)benzene involves the reaction of chlorocyclopropane with toluene in the presence of a catalyst. This reaction is carried out at high temperature and pressure. The yield of this reaction is moderate, and the purity of the product can be improved by further purification techniques.
Applications De Recherche Scientifique
(1-Chloro-2,2-dimethylcyclopropyl)benzene has been used as a building block in organic synthesis. It can be used to synthesize various derivatives of cyclopropyl benzene. These derivatives have potential applications in the field of medicinal chemistry and material science.
Propriétés
Numéro CAS |
13153-97-4 |
|---|---|
Nom du produit |
(1-Chloro-2,2-dimethylcyclopropyl)benzene |
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
(1-chloro-2,2-dimethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H13Cl/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
UGMDEQBNJCKCIY-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C2=CC=CC=C2)Cl)C |
SMILES canonique |
CC1(CC1(C2=CC=CC=C2)Cl)C |
Synonymes |
(1-Chloro-2,2-dimethylcyclopropyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



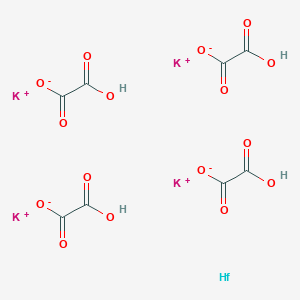
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
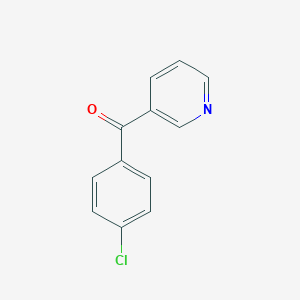
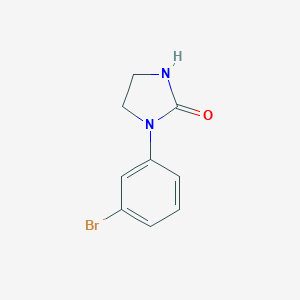
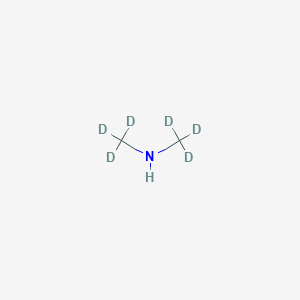
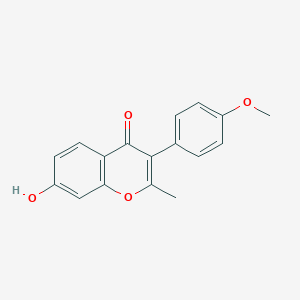
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
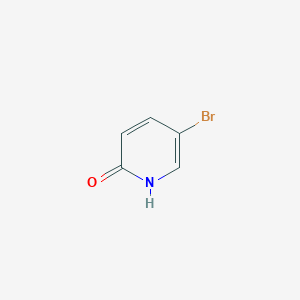
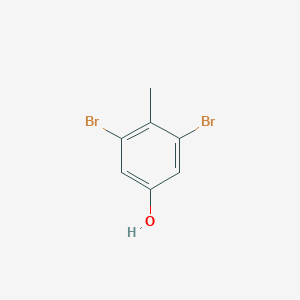
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
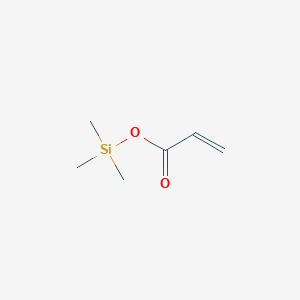
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
